Petunidin 3-glucoside

Description

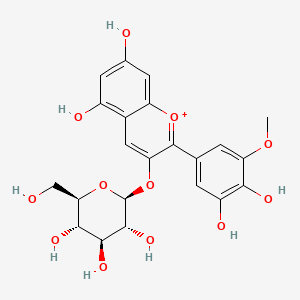

Petunidin 3-O-beta-D-glucoside is an anthocyanin cation that is petunidin substituted at position 3 by a beta-D-glucosyl residue It has a role as a metabolite and an antioxidant. It is an anthocyanin cation, a beta-D-glucoside and an aromatic ether. It derives from a petunidin.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-QKYBYQKWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990158 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-81-4 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Petunidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Petunidin 3-glucoside

This document provides an in-depth exploration of Petunidin 3-glucoside, a significant anthocyanin found throughout the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge on its natural origins, biosynthetic pathways, and the analytical methodologies required for its robust extraction and quantification. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely instructional but also fundamentally sound and self-validating.

Introduction: The Chemical and Biological Significance of this compound

This compound is a water-soluble plant pigment belonging to the anthocyanin class of flavonoids.[1][2] Structurally, it is the 3-O-β-D-glucoside of petunidin, an anthocyanidin characterized by hydroxyl groups at the 3, 4', 5, and 7 positions and a methoxy group at the 5' position of the core flavylium cation structure.[3] This specific molecular arrangement is responsible for the vibrant purple-red hues it imparts to numerous flowers, fruits, and vegetables.[4]

Beyond its role as a natural colorant, this compound is of significant interest to the scientific community for its potent antioxidant properties and potential therapeutic applications.[2][5] Its ability to scavenge free radicals is a key area of investigation, with implications for mitigating oxidative stress-related pathologies.[6] Understanding its natural distribution and developing precise analytical methods are therefore critical first steps for any research or development program focused on this compound.

Natural Abundance and Distribution

This compound is widespread in the plant kingdom, with particularly high concentrations found in dark-colored berries, grapes, and certain vegetables.[1][7] Its presence is a key contributor to the characteristic color and phytochemical profile of these foods.

Major Dietary Sources

The most significant natural sources of this compound are fruits, especially those from the Vaccinium and Vitis genera.[1][8]

-

Berries : Bilberries (Vaccinium myrtillus) and blueberries (Vaccinium corymbosum, Vaccinium angustifolium) are exceptionally rich sources.[1][9] The concentration can vary significantly based on cultivar, ripeness, and growing conditions.[10] Other notable berry sources include blackcurrants (Ribes nigrum) and Aronia berries (Aronia melanocarpa).[11][12]

-

Grapes and Wine : Red and black grapes (Vitis vinifera) contain substantial amounts of this compound, primarily in the skins.[7][13] Consequently, it is a prominent anthocyanin in red wines, contributing to their color and phenolic profile.[8]

-

Other Sources : The compound has also been identified in black beans (Phaseolus vulgaris), the flowers of plants like Petunia, and certain varieties of potato (Solanum tuberosum) with purple flesh.[8][14][15]

Quantitative Data on this compound Content

The following table summarizes the mean content of this compound in various food sources, compiled from the Phenol-Explorer database and other scientific literature. This data is essential for researchers selecting raw materials for extraction or dietary intervention studies.

| Food Source | Scientific Name | Mean Content (mg/100g FW*) | Reference(s) |

| Lowbush Blueberry, raw | Vaccinium angustifolium | 11.20 | [8] |

| Highbush Blueberry, raw | Vaccinium corymbosum | 6.09 | [8] |

| Black Grape | Vitis vinifera | 2.76 | [8] |

| Blackcurrant, raw | Ribes nigrum | Present, variable | [11][16] |

| Red Wine | Vitis vinifera | 1.40 (mg/100mL) | [8] |

| Black Bean, raw | Phaseolus vulgaris | 0.80 | [8] |

*FW = Fresh Weight

The Biosynthetic Pathway in Planta

The formation of this compound is an elegant, multi-step process integrated within the broader flavonoid biosynthesis pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants. The synthesis originates from the amino acid phenylalanine.

The key differentiation step for this compound occurs after the formation of delphinidin-based anthocyanins. The enzyme O-methyltransferase (OMT) catalyzes the methylation of delphinidin-3-glucoside at the 3'-hydroxyl group on the B-ring, converting it to this compound.[17] This methylation is a critical modification that alters the color and stability of the anthocyanin.

Analytical Methodologies: A Validated Approach

Accurate quantification of this compound from complex biological matrices requires robust and validated analytical methods. The following sections detail a comprehensive workflow from sample preparation to final analysis, explaining the scientific rationale behind each step.

Protocol: Extraction and Purification

The primary goal of extraction is to efficiently solubilize anthocyanins while preserving their chemical integrity. Anthocyanins are susceptible to degradation at neutral or alkaline pH, making acidified solvents essential.[18]

Step-by-Step Extraction Protocol:

-

Sample Preparation :

-

Flash-freeze fresh plant material (e.g., 50g of blueberries) in liquid nitrogen to halt enzymatic degradation.

-

Lyophilize (freeze-dry) the material to remove water, which facilitates grinding and improves extraction efficiency. The result is a stable, dry powder.

-

Grind the lyophilized tissue into a fine, homogenous powder using a cryogenic grinder.

-

-

Solid-Liquid Extraction :

-

Weigh 5g of the powdered sample into a 250 mL Erlenmeyer flask.

-

Add 100 mL of the extraction solvent: Methanol/Water/Formic Acid (80:20:1, v/v/v) .

-

Causality: Methanol is an effective solvent for polar flavonoids. Water increases polarity to extract glycosides efficiently. Formic acid maintains a low pH (~2-3), which is critical for stabilizing the anthocyanin flavylium cation and preventing its conversion to the colorless carbinol pseudobase.[18][19]

-

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[19] This uses cavitation to disrupt cell walls and enhance solvent penetration.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant. Repeat the extraction on the pellet with another 100 mL of solvent and combine the supernatants.

-

-

Solvent Removal & Purification :

-

Concentrate the combined supernatants to approximately 10% of the original volume using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.

-

The concentrated extract can now be purified using Solid-Phase Extraction (SPE) to remove sugars, organic acids, and other interfering compounds. A C18 SPE cartridge is typically used for this purpose.

-

Protocol: Quantification by HPLC-PDA

High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the gold standard for anthocyanin analysis. It allows for separation, identification (by retention time and UV-Vis spectrum), and quantification.[9][20]

Step-by-Step Quantification Protocol:

-

Instrumentation and Conditions :

-

HPLC System : Agilent 1290 Infinity II or equivalent.[21]

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[20]

-

Mobile Phase A : 5% Formic Acid in Water.

-

Mobile Phase B : 100% Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

-

PDA Detection : Scan from 200-600 nm, with specific monitoring at 520 nm for anthocyanin quantification.[20]

-

-

Gradient Elution Program :

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 30% B

-

25-30 min: Hold at 30% B

-

30-32 min: Linear gradient from 30% to 5% B

-

32-40 min: Hold at 5% B (column re-equilibration)

-

Causality: A gradient program is necessary to separate the various anthocyanins and other phenolics present in a crude extract, which have a wide range of polarities.

-

-

-

Quantification :

-

Prepare a calibration curve using a certified reference standard of this compound chloride at concentrations ranging from 1 to 100 µg/mL.

-

Inject the purified sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum to the standard.

-

Quantify the concentration by integrating the peak area at 520 nm and interpolating from the linear regression of the calibration curve.

-

Analytical Workflow Diagram

The entire process, from raw material to quantitative result, can be visualized as a logical workflow.

Conclusion

This compound is a valuable natural compound with a significant presence in common dietary sources, particularly dark-colored berries and grapes. Its biosynthesis is a well-defined extension of the core flavonoid pathway, offering targets for metabolic engineering. For researchers and developers, the successful isolation and study of this anthocyanin depend on the rigorous application of validated analytical chemistry principles. The methodologies detailed in this guide, from acidified solvent extraction to gradient HPLC-PDA analysis, provide a robust framework for obtaining accurate and reproducible quantitative data, forming the essential foundation for future investigations into the biological activities and applications of this compound.

References

- Wikipedia. (2022, December 28). Petunidin-3-O-glucoside.

- Jukuri, O., et al. (2024, April 18). Phenolic profiles differentiate wild bilberry and cultivated blueberry fruit. Journal of Food Composition and Analysis.

- Jiang, W., et al. (2022). The Flavonoid Biosynthesis Network in Plants. MDPI.

- FooDB. (2010, April 8). Showing Compound this compound (FDB017317).

- Lohachoompol, V., et al. (2004). High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices. Journal of Agricultural and Food Chemistry.

- Mtoz Biolabs. Petunidin-3-O-sophoroside Analysis Service.

- Phenol-Explorer. Showing all foods in which the polyphenol Petunidin 3-O-glucoside is found.

- ResearchGate. (n.d.). (A) Structure of the four anthocyanins in blackcurrants. Delphinidin-3-rutinoside (D3R...).

- Miloa Academy. Identification of Flavonoid and Phenolic Antioxidants in Black Currants, Blueberries, Raspberries, Red Currants, and Cranberries.

- PubChem. This compound.

- Shi, M., et al. (2024). Blueberry (Vaccinium spp.) Anthocyanins and Their Functions, Stability, Bioavailability, and Applications. PMC - PubMed Central.

- Turturică, M., et al. (2016). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. MDPI.

- Li, H., et al. (2023). Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei. PMC - NIH.

- ResearchGate. (2025). Acylated delphinidin 3-rutinoside-5-glucosides in the flowers of Petunia reitzii.

- ResearchGate. (n.d.). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3.

- Infowine. (n.d.). CYANIDIN-3-O-GLUCOSIDE IS AN IMPORTANT ANTHOCYANIN IN SEVERAL CLONES OF VITIS VINIFERA L. PINOT NOIR FRUITS AND RESULTING WINE.

- ResearchGate. (2025). Flavonol 3-O-Glycosides Series of Vitis vinifera Cv. Petit Verdot Red Wine Grapes.

- Government of Canada. (n.d.). Herbal Component - Petunidin-3-glucoside.

- Scilit. (1990, December 31). Accumulation of peonidin 3-glucoside enhanced by osmotic stress in grape (Vitis vinifera L.) cell suspension.

- Pharmacognosy Magazine. (2019, January 23). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different.

- MDPI. (n.d.). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase.

- PubMed. (2024, July 3). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3-O-glucoside.

- ResearchGate. (2025). Comparative study of anthocyanin composition, antimicrobial and antioxidant activity in bilberry (Vaccinium myrtillus L.) and blueberry (Vaccinium corymbosum L.) fruits.

- ResearchGate. (2025). Anthocyanin-Rich Black Currant Extract and Cyanidin-3-O-Glucoside Have Cytoprotective and Anti-Inflammatory Properties.

- ResearchGate. (2025). Anthocyanins profiling of bilberry (Vaccinium myrtillus L.) extract that elucidates antioxidant and anti-inflammatory effects.

- ResearchGate. (2025). Development of Proanthocyanidins in Vitis vinifera L. cv. Pinot noir Grapes and Extraction into Wine.

- PMC - PubMed Central. (n.d.). Drinks containing anthocyanin-rich blackcurrant extract decrease postprandial blood glucose, insulin and incretin concentrations.

- Phenol-Explorer. (n.d.). Showing details for content value of Cyanidin 3-O-glucoside in Blackcurrant, raw.

- Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice.

- EPrints USM. (n.d.). METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC).

- ResearchGate. (n.d.). Content of (a) anthocyanins, expressed as cyanidin-3-glucoside....

- PMC - NIH. (2023, May 4). Anthocyanin and proanthocyanidin from Aronia melanocarpa (Michx.) Ell.: Purification, fractionation, and enzyme inhibition.

- PubMed. (n.d.). Anthocyanin-rich black currant extract and cyanidin-3-O-glucoside have cytoprotective and anti-inflammatory properties.

- MDPI. (2022, July 8). Aronia Melanocarpa: Identification and Exploitation of Its Phenolic Components.

- PMC - PubMed Central. (2023, May 15). Investigation of Polyphenolic Compounds in Different Varieties of Black Chokeberry Aronia melanocarpa.

- MDPI. (n.d.). Aronia melanocarpa Products and By-Products for Health and Nutrition: A Review.

- ResearchGate. (n.d.). Changes in anthocyanin content (milligram cyanidin 3-glucoside...).

- ScienceDirect. (n.d.). Chemical composition, anthocyanins, non-anthocyanin phenolics and antioxidant activity of wild bilberry (Vaccinium meridionale S).

- MDPI. (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects.

Sources

- 1. Showing Compound this compound (FDB017317) - FooDB [foodb.ca]

- 2. This compound | C22H23O12+ | CID 443651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Temporary title [webprod.hc-sc.gc.ca]

- 4. Petunidin-3-O-sophoroside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Petunidin-3-O-glucoside - Wikipedia [en.wikipedia.org]

- 8. Showing all foods in which the polyphenol Petunidin 3-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]

- 9. High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blueberry (Vaccinium spp.) Anthocyanins and Their Functions, Stability, Bioavailability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academy.miloa.eu [academy.miloa.eu]

- 12. Anthocyanin and proanthocyanidin from Aronia melanocarpa (Michx.) Ell.: Purification, fractionation, and enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Drinks containing anthocyanin-rich blackcurrant extract decrease postprandial blood glucose, insulin and incretin concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. advion.com [advion.com]

- 20. phcog.com [phcog.com]

- 21. Cyanidin-3-O-glucoside (Chrysanthemin) Analysis Service - Creative Proteomics [creative-proteomics.com]

Petunidin 3-glucoside biosynthesis pathway in plants.

An In-depth Technical Guide to the Biosynthesis of Petunidin 3-Glucoside in Plants

Abstract

This compound is a prominent anthocyanin responsible for a spectrum of purple, violet, and blue hues in the flowers, fruits, and leaves of numerous plant species. As a member of the flavonoid family, its biosynthesis is a complex, multi-step process originating from the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the enzymatic reactions, key regulatory control points, and transcriptional machinery governing the production of this compound. We will delve into the catalytic mechanisms of pivotal enzymes such as Flavonoid 3',5'-hydroxylase (F3'5'H), Dihydroflavonol 4-reductase (DFR), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT), explaining the causality behind their influence on the final anthocyanin profile. Furthermore, this guide presents validated, field-proven methodologies for the extraction, purification, and quantification of this compound, offering researchers a robust framework for its analysis.

Introduction: The Significance of this compound

Anthocyanins are water-soluble pigments that play crucial roles in plant biology, from attracting pollinators and seed dispersers to protecting against abiotic stresses like UV radiation.[1][2] this compound, an O-glycosylated form of the anthocyanidin petunidin, is a key determinant of color in many economically important plants, including grapes (Vitis vinifera), blueberries (Vaccinium spp.), and petunias (Petunia hybrida).[3][4] Its structure, characterized by hydroxyl groups at the 3', 5', 5, and 7 positions and a methoxy group at the 4' position of the flavonoid backbone, gives it potent antioxidant properties.[5][6] The final glycosylation step, which attaches a glucose moiety at the C3 position, is critical for the molecule's stability and water solubility within the plant cell's vacuole.[7][8] Understanding the biosynthetic pathway is therefore paramount for applications ranging from crop improvement and natural colorant development to pharmaceutical research exploring its health benefits.[4][9]

The Core Biosynthetic Pathway

The synthesis of this compound is an extension of the highly conserved flavonoid biosynthesis pathway, which itself branches from the general phenylpropanoid pathway.[7][10] The journey begins with the amino acid phenylalanine and proceeds through a series of enzymatic conversions to produce the core flavonoid structure, which is then specifically modified to yield this compound.

The pathway can be broadly divided into three phases:

-

General Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA.

-

Core Flavonoid Synthesis: 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form the flavanone naringenin.

-

Anthocyanin Branch and Specific Modifications: Naringenin is hydroxylated, reduced, and finally glycosylated and methylated to yield this compound.

The critical branching and modification steps that lead specifically to this compound are illustrated below.

Caption: Core biosynthetic pathway leading to this compound.

Key Enzymatic Control Points: The Basis of Specificity

The specific type of anthocyanin produced by a plant is determined by the activity and substrate specificity of a few key enzymes. For this compound, three enzymes are of paramount importance.

Flavonoid 3',5'-Hydroxylase (F3'5'H)

This cytochrome P450 enzyme is the primary gatekeeper for the synthesis of delphinidin-based anthocyanins, including petunidin.[11] F3'5'H catalyzes the addition of hydroxyl groups to the 3' and 5' positions on the B-ring of flavonoid precursors like dihydrokaempferol (DHK) and dihydroquercetin (DHQ).[1][12] The conversion of DHK or DHQ to dihydromyricetin (DHM) is the essential step that channels metabolic flux towards the production of blue/purple pigments.[13] Plants that lack a functional F3'5'H gene, such as roses and carnations, cannot produce delphinidin-based pigments and thus lack blue or violet flower varieties.[14] Conversely, the high expression of F3'5'H is directly correlated with the accumulation of these compounds.[13][15]

Dihydroflavonol 4-Reductase (DFR)

DFR is a pivotal enzyme that catalyzes the NADPH-dependent reduction of dihydroflavonols (DHK, DHQ, DHM) to their corresponding colorless leucoanthocyanidins.[16][17] The substrate specificity of DFR is a critical determinant of the final anthocyanin profile.[18] For petunidin synthesis, DFR must efficiently reduce dihydromyricetin (DHM) to leucodelphinidin. In many species, such as Petunia hybrida, the endogenous DFR has a very low affinity for DHK, preventing the formation of orange pelargonidin-based pigments, while efficiently acting on DHQ and DHM.[19] This substrate preference is a key reason why petunias naturally produce cyanidin and delphinidin/petunidin derivatives but not orange hues.[18][19]

UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT)

The final and crucial step for creating a stable anthocyanin is glycosylation, catalyzed by UFGT (also known as 3GT).[20][21] This enzyme transfers a glucose molecule from UDP-glucose to the 3-hydroxyl group of the anthocyanidin (e.g., petunidin).[10][20] This reaction not only significantly increases the stability and water solubility of the pigment but is often a prerequisite for its transport into the vacuole for storage.[7] The expression of the UFGT gene is often considered a rate-limiting step and is tightly correlated with the onset of color accumulation in tissues like grape skins.[21][22] The enzyme from Vitis vinifera (VvGT1) has been structurally characterized, providing insight into its catalytic mechanism and substrate recognition.[23]

A subsequent modification, methylation of the 3'-hydroxyl group on the B-ring of delphinidin 3-glucoside by an O-methyltransferase (OMT), can also lead to this compound. Alternatively, delphinidin can be methylated first to petunidin, which is then glycosylated by UFGT.[24][25]

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Function in this compound Synthesis |

| Flavanone 3-Hydroxylase | F3H | Naringenin | Dihydrokaempferol (DHK) | Core pathway enzyme creating dihydroflavonols.[26] |

| Flavonoid 3'-Hydroxylase | F3'H | DHK | Dihydroquercetin (DHQ) | B-ring modification leading to cyanidin precursors.[7][11] |

| Flavonoid 3',5'-Hydroxylase | F3'5'H | DHK, DHQ | Dihydromyricetin (DHM) | Crucial gatekeeper enzyme ; directs flux to delphinidin/petunidin precursors.[11][12] |

| Dihydroflavonol 4-Reductase | DFR | DHK, DHQ, DHM | Leucoanthocyanidins | Key specificity point ; reduces DHM to leucodelphinidin.[16][17] |

| Anthocyanidin Synthase | ANS | Leucoanthocyanidins | Anthocyanidins | Creates the unstable colored anthocyanidin core.[1][27] |

| O-Methyltransferase | OMT | Delphinidin | Petunidin | Methylates the B-ring to form the petunidin aglycone.[24] |

| UDP-glucose:Flavonoid 3-O-Glucosyltransferase | UFGT | Anthocyanidins | Anthocyanin 3-glucosides | Final stabilizing step ; adds glucose to petunidin.[20][21][28] |

Transcriptional Regulation: The MBW Complex

The biosynthesis of anthocyanins is tightly regulated at the transcriptional level. The expression of the late biosynthetic genes (LBGs), including DFR, ANS, and UFGT, is primarily controlled by a conserved transcriptional activation complex known as the MBW complex.[26][29] This ternary complex consists of three types of transcription factors:

-

R2R3-MYB proteins

-

basic Helix-Loop-Helix (bHLH) proteins

-

WD40-repeat proteins

This complex binds to the promoters of the structural genes, activating their coordinated expression and leading to pigment production in response to developmental cues (e.g., fruit ripening) and environmental signals like light and stress.[2][29][30] The specific MYB and bHLH proteins involved can vary between plant species, providing a mechanism for the diverse coloration patterns observed in nature.[29] Negative regulators, such as certain R3-MYB proteins, also exist to repress anthocyanin synthesis, adding another layer of control.[2]

Methodologies for Analysis

Accurate analysis of this compound requires robust protocols for extraction and quantification. The choice of methodology is critical to prevent degradation and ensure reliable data.

Extraction and Purification Protocol

This protocol describes a standard, self-validating method for extracting anthocyanins from plant tissue for subsequent quantification. The use of an acidic solvent is crucial for maintaining the integrity of the anthocyanins.

Rationale: Anthocyanins exist in a colored flavylium cation form at low pH but are unstable and colorless at neutral or high pH. Acidified methanol is a highly effective solvent for extraction, ensuring both solubility and stability.[31][32][33]

Step-by-Step Protocol:

-

Sample Preparation: Flash-freeze fresh plant tissue (e.g., 100 mg of berry skin, flower petals) in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1, v/v/v). Vortex thoroughly for 1 minute.

-

Incubation: Incubate the mixture in the dark at 4°C for 1-2 hours with occasional vortexing to maximize extraction efficiency. The dark condition prevents photodegradation.

-

Clarification: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the anthocyanin extract.

-

Purification (Optional but Recommended): For cleaner samples, especially from complex matrices, Solid Phase Extraction (SPE) is recommended.[34]

-

Condition a C18 SPE cartridge with methanol followed by acidified water (0.1% HCl).

-

Load the supernatant onto the cartridge.

-

Wash with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

-

Final Preparation: Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume (e.g., 200 µL) of mobile phase (e.g., 5% formic acid in water) for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for separating and quantifying individual anthocyanins.[32][35][36]

Rationale: This method provides high resolution, allowing for the separation of structurally similar anthocyanins. Detection at ~520 nm is specific for the colored flavylium form of anthocyanins. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from an authentic standard, ensuring accuracy.[34][37]

Typical HPLC-DAD Workflow:

Caption: A standard workflow for the quantification of anthocyanins using HPLC-DAD.

Step-by-Step Protocol:

-

Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a DAD detector.

-

Mobile Phases:

-

Mobile Phase A: 5% Formic Acid in Water

-

Mobile Phase B: 100% Acetonitrile

-

-

Gradient Elution: A typical gradient would be: 0-25 min, 5-30% B; 25-30 min, 30-50% B; 30-35 min, 50-5% B; 35-40 min, 5% B (re-equilibration). The flow rate is typically 1.0 mL/min.

-

Detection: Monitor the eluent at 520 nm for anthocyanins. A full UV-Vis spectrum (200-600 nm) should also be recorded to aid in identification.

-

Standard Curve: Prepare a series of dilutions of a certified this compound standard (e.g., from 1 to 100 µg/mL).[37] Inject each standard and generate a calibration curve by plotting peak area against concentration.

-

Quantification: Inject the prepared sample extract. Identify the this compound peak by comparing its retention time and UV-Vis spectrum to the authentic standard.[35] Calculate the concentration in the sample using the linear regression equation from the standard curve.

Conclusion

The biosynthesis of this compound is a finely tuned process governed by specific enzymatic control points and complex transcriptional regulation. The functional activities of F3'5'H and DFR are decisive in channeling metabolic flux towards the correct anthocyanidin precursor, while the final glycosylation by UFGT ensures the stability and storage of the pigment. This guide provides a detailed molecular and methodological framework for researchers, enabling a deeper understanding of this pathway and offering robust protocols for its scientific investigation. The continued elucidation of these mechanisms holds significant promise for the targeted engineering of plant color and the enhanced production of valuable bioactive compounds.

References

- Cyanidin-3-O-glucoside Contributes to Leaf Color Change by Regulating Two bHLH Transcription Factors in Phoebe bournei. (2023-02-14). MDPI.

- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3 - ResearchGate. (2024-06-18).

- Elucidating Scent and Color Variation in White and Pink-Flowered Hydrangea arborescens 'Annabelle' Through Multi-Omics Profiling. MDPI.

- Anthocyanidin 3-O-glucosyltransferase. Wikipedia.

- Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. PMC, NIH.

- Showing Compound this compound (FDB017317). (2010-04-08). FooDB.

- Flavonol 3-O-glucosyltransferase. Wikipedia.

- HPLC chromatogram recorded at 520 nm for GP: 1—petunidin-3-glucoside;...

- Petunia dihydroflavonol 4-reductase is only a few amino acids away from producing orange pelargonidin-based anthocyanins. (2023-08-13). Frontiers.

- The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. (2022-09-04). NIH.

- Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'. (2007-07-24). PubMed.

- Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food M

- Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods. PMC, NIH.

- The UDP glucose: flavonoid-3-O-glucosyltransferase (UFGT) gene regulates anthocyanin biosynthesis in litchi (Litchi chinesis Sonn.)

- Enzymatic Synthesis of [3'-O-Methyl-3H]malvidin-3-glucoside

- Crystal structure of UDP-glucose:anthocyanidin 3-O-glucosyltransferase from Clitoria tern

- Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3. (2024-07-03). PubMed.

- This compound chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards. Carl ROTH.

- Low Expression of Flavonoid 3′,5′-Hydroxylase (F3′,5′H) Associated with Cyanidin-based Anthocyanins in Grape Leaf. American Journal of Enology and Viticulture.

- Enzymatic synthesis of [3'-O-methyl-(3)

- Flavonoid synthesis in Petunia hybrida: partial characterization of dihydroflavonol-4-reductase genes. PubMed.

- Methods for Qualitative and Quantitative Analysis of Anthocyanins: Extraction, Purification, and Identification.

- Light Induced Regulation Pathway of Anthocyanin Biosynthesis in Plants. MDPI.

- (PDF) The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. (2022-09-02).

- Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside. Semantic Scholar.

- Regulation of Anthocyanin Biosynthesis by ANAC032. (2016-10-14). Frontiers.

- Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida. Frontiers.

- (PDF) Gene Expression and Molecular Architecture Reveals UDP-Glucose: Flavonoid-3- O-Glucosyltransferase UFGT as a Controller of Anthocyanin Production in Grapes. (2015-08-14).

- UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipit

- Extraction and Quantification of Total Anthocyanins, Determination of Anthocyanidin Core Structures, and Characterization of Specific Anthocyanins

- Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses. PLOS One.

- F3'5'H - flavonoid 3',5'-hydroxylase - Vitis vinifera (Grape). UniProtKB, UniProt.

- The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. MDPI.

- Expression analysis of dihydroflavonol 4-reductase genes in Petunia hybrida. (2015-05-12). Genetics and Molecular Research.

- Analysis of Anthocyanins: Extraction, Quantification, and Identification. (2025-10-19).

- METHOD VALIDATION OF DELPHINIDIN-3-O- GLUCOSIDE CHLORIDE IN RAT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC)

- (PDF) Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains. (2022-09-14).

- Functional analysis of flavonoid 3',5'-hydroxylase gene using transgenic Japanese morning glory (Ipomoea nil). Acta Horticulturae.

- Anthocyanin 3-O-glucoside biosynthetic pathway in plants. Compounds in...

- Biosynthesis and regulation of anthocyanin p

- Full article: Anthocyanin extraction methods: synthesis of morpho-anatomical knowledge for decision-making based on decision-tree. (2024-09-30).

- Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids. (2017-03-27). Frontiers.

- Isolation and analysis of flavonoid 3'-hydroxylase (F3'H) genes from cyclamen 'Strauss'. Acta Horticulturae.

Sources

- 1. mdpi.com [mdpi.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Showing Compound this compound (FDB017317) - FooDB [foodb.ca]

- 4. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O-glucoside and Petunidin-3- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 9. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase | MDPI [mdpi.com]

- 10. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the molecular basis for the functional difference between flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Low Expression of Flavonoid 3′,5′-Hydroxylase (F3′,5′H) Associated with Cyanidin-based Anthocyanins in Grape Leaf | American Journal of Enology and Viticulture [ajevonline.org]

- 14. Functional analysis of flavonoid 3’,5’-hydroxylase gene using transgenic Japanese morning glory (Ipomoea nil) [actahort.org]

- 15. Isolation and analysis of flavonoid 3'-hydroxylase (F3'H) genes from cyclamen 'Strauss' | International Society for Horticultural Science [ishs.org]

- 16. Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses | PLOS One [journals.plos.org]

- 17. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

- 18. Frontiers | Petunia dihydroflavonol 4-reductase is only a few amino acids away from producing orange pelargonidin-based anthocyanins [frontiersin.org]

- 19. geneticsmr.org [geneticsmr.org]

- 20. Anthocyanidin 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 21. The UDP glucose: flavonoid-3-O-glucosyltransferase (UFGT) gene regulates anthocyanin biosynthesis in litchi (Litchi chinesis Sonn.) during fruit coloration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Crystal structure of UDP-glucose:anthocyanidin 3-O-glucosyltransferase from Clitoria ternatea - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]

- 29. Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 33. Extraction and Quantification of Total Anthocyanins, Determination of Anthocyanidin Core Structures, and Characterization of Specific Anthocyanins from Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. eprints.usm.my [eprints.usm.my]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. This compound chloride, CAS No. 6988-81-4 | Anthocyanins as HPLC standards | Reference substances for HPLC | HPLC | Liquid chromatography (LC, HPLC, LC-MS) | Chromatography | Applications | Carl ROTH - Austria [carlroth.com]

An In-depth Technical Guide to the Biological Activities of Petunidin 3-Glucoside

Abstract

Petunidin 3-glucoside, a prominent anthocyanin found in a variety of pigmented fruits and vegetables, is emerging as a compound of significant interest within the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. By delving into the underlying molecular mechanisms and providing detailed experimental protocols, this document serves as a vital resource for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this natural compound.

Introduction: The Chemical and Biological Landscape of this compound

This compound belongs to the anthocyanin class of flavonoids, which are water-soluble pigments responsible for the red, purple, and blue colors in many plants.[1][2] Its structure consists of the aglycone petunidin bonded to a glucose molecule at the 3-O-position. This glycosylation enhances its stability and bioavailability.[3] The inherent chemical structure of this compound, rich in hydroxyl groups, underpins its potent antioxidant capacity and its ability to modulate various cellular signaling pathways.[3][4] This guide will explore the scientific evidence supporting its diverse biological activities and provide practical insights for its investigation.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

The antioxidant properties of this compound are a cornerstone of its health-promoting effects. It can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through various mechanisms, thereby mitigating cellular damage associated with oxidative stress.[3][5]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the petunidin backbone can readily donate a hydrogen atom to free radicals, thereby stabilizing them and terminating the oxidative chain reaction.

-

Single Electron Transfer (SET): this compound can also donate an electron to reduce free radicals.[5]

In Vitro Evaluation of Antioxidant Capacity

Several robust assays are employed to quantify the antioxidant potential of this compound in a laboratory setting.

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Typical Readout |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[5][6] | Decrease in absorbance at ~517 nm.[7] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a loss of color.[5] | Decrease in absorbance at ~734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color.[5][8][9] | Increase in absorbance at 593 nm.[8][9] |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay | Involves the reduction of Cu²⁺ to Cu¹⁺ by antioxidants in the presence of neocuproine, forming a colored complex.[5][8] | Increase in absorbance at 450 nm.[8] |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[5] | Decay of fluorescence over time. |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for assessing the free radical scavenging activity of this compound.

Materials:

-

This compound standard

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Causality Behind Experimental Choices: The use of methanol as a solvent is due to its ability to dissolve both the polar anthocyanin and the nonpolar DPPH radical. The 30-minute incubation period allows for the reaction to reach a stable endpoint.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[10][11]

Key Signaling Pathways

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound can inhibit the activation of NF-κB, a master regulator of inflammation.[12][13] This prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][13]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: It can also modulate the MAPK signaling cascade, which is involved in the production of inflammatory mediators.[14]

Experimental Workflow for Assessing Anti-inflammatory Activity

The following workflow describes a cell-based assay to evaluate the anti-inflammatory potential of this compound.

Caption: Workflow for in vitro anti-inflammatory assessment.

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This protocol details a common method to assess the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).[13]

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a standard curve.

Self-Validating System: The inclusion of both positive and negative controls ensures that the observed effects are due to the treatment and not other experimental variables.

Anti-Cancer Activity: Targeting Malignant Cells

Emerging evidence suggests that this compound possesses anti-cancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[10][11]

Mechanisms of Anti-Cancer Action

-

Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis) in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.[15][16]

-

Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[15][16]

-

Inhibition of Angiogenesis: this compound may interfere with the formation of new blood vessels that supply tumors with nutrients.

-

Anti-Metastatic Effects: It has been shown to inhibit the invasion and migration of cancer cells.[14]

In Vitro Assays for Anti-Cancer Activity

A variety of assays are available to assess the anti-cancer effects of compounds in vitro.[17][18]

Table 2: Common In Vitro Anti-Cancer Assays

| Assay Name | Principle |

| Cell Viability/Proliferation Assays (e.g., MTT, MTS, WST-1) | Measure the metabolic activity of viable cells, which is proportional to the number of living cells.[19][20] |

| Cytotoxicity Assays (e.g., LDH release, Trypan Blue) | Quantify cell death by measuring the release of intracellular components or the exclusion of dyes by viable cells.[17][19] |

| Apoptosis Assays (e.g., Caspase-Glo, Annexin V/PI staining) | Detect the activation of caspases or the externalization of phosphatidylserine, which are hallmarks of apoptosis.[17] |

| Cell Cycle Analysis (Flow Cytometry) | Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). |

| Wound Healing/Transwell Migration Assays | Assess the ability of a compound to inhibit cancer cell migration and invasion.[18] |

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a step-by-step method for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well culture plate

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

Calculate cell viability as a percentage of the untreated control.

Trustworthiness: Performing the assay at multiple time points provides a more comprehensive understanding of the compound's effect on cell viability and proliferation.

Anti-Diabetic Potential: Regulating Glucose Homeostasis

This compound has shown promise in the management of diabetes by influencing glucose metabolism and insulin sensitivity.[21][22]

Mechanisms of Anti-Diabetic Action

-

Inhibition of Carbohydrate-Digesting Enzymes: this compound can inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.[23][24]

-

Enhancement of Insulin Secretion and Sensitivity: It may stimulate insulin secretion from pancreatic β-cells and improve insulin sensitivity in peripheral tissues like muscle and adipose tissue.[21][22]

-

Activation of AMPK: this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which promotes glucose uptake and utilization.[25][26][27]

Signaling Pathway for Improved Glucose Uptake

Caption: this compound enhances glucose uptake via AMPK activation.

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay is used to screen for compounds that can inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate

-

96-well microplate

Procedure:

-

In a 96-well plate, add phosphate buffer, this compound solution, and α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate pNPG.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition compared to a control without the inhibitor.

Authoritative Grounding: The use of acarbose, a known α-glucosidase inhibitor, as a positive control is essential for validating the assay results.

Neuroprotective Effects: Shielding the Nervous System

This compound exhibits neuroprotective properties, suggesting its potential in preventing or treating neurodegenerative diseases.[12]

Mechanisms of Neuroprotection

-

Reduction of Oxidative Stress and Neuroinflammation: As previously discussed, its potent antioxidant and anti-inflammatory activities can protect neurons from damage caused by oxidative stress and inflammation, which are key pathological features of many neurodegenerative disorders.[12][28]

-

Inhibition of Apoptosis in Neurons: It can prevent neuronal cell death by modulating apoptotic pathways.[29]

-

Modulation of Microglial Activation: this compound can influence the polarization of microglia, the resident immune cells of the brain, shifting them from a pro-inflammatory to a more neuroprotective phenotype.[30]

In Vitro Models for Neuroprotection Studies

A variety of cell-based models are used to investigate the neuroprotective effects of compounds.[31][32][33][34]

Table 3: Common In Vitro Neuroprotection Models

| Cell Model | Application |

| Primary Neuronal Cultures | Investigating direct neuroprotective effects on neurons.[32] |

| Neuronal Cell Lines (e.g., SH-SY5Y, PC12) | High-throughput screening of neuroprotective compounds. |

| Microglial Cell Lines (e.g., BV-2, N9) | Studying the effects on neuroinflammation and microglial activation.[34] |

| Co-cultures of Neurons and Glial Cells | Mimicking the complex interactions within the central nervous system. |

Experimental Protocol: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol describes a method to evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12)

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

-

This compound

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

-

96-well culture plate

Procedure:

-

Culture SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induce oxidative stress by adding a neurotoxin like H₂O₂ or 6-OHDA for an appropriate time.

-

Assess cell viability using a chosen assay.

-

Quantify the protective effect of this compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Expertise and Experience: The choice of neurotoxin and its concentration should be optimized to induce a significant but not complete loss of cell viability, allowing for the detection of protective effects.

Conclusion and Future Directions

This compound is a natural compound with a remarkable spectrum of biological activities that hold significant promise for human health. Its potent antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects are supported by a growing body of scientific evidence. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this valuable anthocyanin.

Future research should focus on in vivo studies and clinical trials to validate the efficacy and safety of this compound in human populations. Furthermore, investigations into its bioavailability, metabolism, and synergistic effects with other phytochemicals will be crucial for the development of effective this compound-based therapies and functional foods.

References

- Pharmatest Services. (n.d.). Cancer cell assays in vitro.

- Roopchand, D. E., et al. (2022). Berry Anthocyanins in Rodent and Human Obesity and Diabetes: A Review of the Evidence. Biomedicines, 10(2), 19.

- van Bilsen, J., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Cytotechnology, 67(1), 1-9.

- Srijita, D. (2016). Assays Used in vitro to Study Cancer Cell Lines.

- Tena, N., et al. (2020). Commonly used methods for measurement in vitro of antioxidant activity. Foods, 9(1), 40.

- Tena, N., & Asuero, A. G. (2022). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. Molecules, 27(5), 1543.

- Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice. International Journal of Molecular Sciences, 25(13), 7123.

- Karg, E., et al. (2024).

- Chen, P. N., et al. (2009). Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. Nutrition and Cancer, 61(6), 843-851.

- Nayak, B. S., & Buttar, H. S. (2016). Recent advances in understanding the anti-diabetic actions of dietary flavonoids. Journal of Basic and Clinical Physiology and Pharmacology, 27(4), 329-342.

- Kalt, W., et al. (2019). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. Antioxidants, 8(12), 613.

- Johnson, M. H., et al. (2021). Anthocyanin Bioactivity in Obesity and Diabetes: The Essential Role of Glucose Transporters in the Gut and Periphery. Molecules, 26(21), 6432.

- Johnson, M. H., et al. (2021). Anthocyanin Bioactivity in Obesity and Diabetes: The Essential Role of Glucose Transporters in the Gut and Periphery. Molecules, 26(21), 6432.

- Chen, P. N., et al. (2010). Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway. Journal of Nutritional Biochemistry, 21(5), 413-419.

- Es-Safi, N. E., & Ghidouche, S. (2014). Dietary Anthocyanins and Insulin Resistance: When Food Becomes a Medicine. Foods, 3(4), 523-549.

- Mironova, E. S., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(10), 1432.

- BenchChem. (2025).

- Kowalczyk, D., et al. (2023). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. Antioxidants, 12(4), 860.

- Zhang, J., et al. (2014). In Vitro Antioxidant Activity of the Anthocyanins in Sageretia theezans Brongn Fruit. Journal of the American Oil Chemists' Society, 91(10), 1789-1796.

- Chen, P. N., et al. (2009). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Nutrition and Cancer, 61(6), 843-851.

- Belwal, T., et al. (2022). Anthocyanins as Antidiabetic Agents—In Vitro and In Silico Approaches of Preventive and Therapeutic Effects. Molecules, 27(17), 5649.

- Merlo, S., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2311, pp. 1-21). Humana, New York, NY.

- Hossain, M. S., et al. (2024). Anthocyanins and Type 2 Diabetes: An Update of Human Study and Clinical Trial. Nutrients, 16(11), 1664.

- Mironova, E. S., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.

- dos Santos, L. P., et al. (2025). In Vitro Antioxidant, Antiglycemic, and Antitumor Potential of Anthocyanin-Rich Extracts from Black Bean Hulls Obtained by Pressurized Liquid Extraction. ACS Food Science & Technology.

- Creative Bioarray. (n.d.). Cell Viability Assays.

- Wang, R., et al. (2024). Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice.

- Merlo, S., et al. (2021). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo.

- Devaraj, S., & Jialal, I. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. The Journal of Clinical Endocrinology & Metabolism, 90(7), 4018-4024.

- Kumar, A., & Kumar, S. (Eds.). (2022). Neuroprotection: Methods and Protocols. Springer US.

- Lee, H., et al. (2022). The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase. International Journal of Molecular Sciences, 23(17), 9965.

- Chen, P. N., et al. (2009). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo. Nutrition and Cancer, 61(6), 843-851.

- da Silva, J. K., et al. (2023). Cellular Antioxidant, Anti-Inflammatory, and Antiproliferative Activities from the Flowers, Leaves and Fruits of Gallesia integrifolia Spreng Harms. Molecules, 28(13), 5123.

- Kim, H. S., et al. (2020).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Taylor & Francis. (n.d.). Viability assays – Knowledge and References.

- Li, Y., et al. (2020). Cyanidin-3-o-Glucoside Pharmacologically Inhibits Tumorigenesis via Estrogen Receptor β in Melanoma Mice. Frontiers in Oncology, 10, 579.

- Sigma-Aldrich. (n.d.).

- Zhang, Y., et al. (2023). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3-O-glucoside and Petunidin-3.

- Khoo, H. E., et al. (2017). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 22(9), 1433.

- Al-Ishaq, R. K., et al. (2021). Antidiabetic effect of Cyanidin-3-glucoside: A systematic review of animal studies.

- Ferramosca, A., & Savy, V. (2023). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. International Journal of Molecular Sciences, 24(13), 10986.

- Min, J., et al. (2011). Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia.

- Wang, R., et al. (2025). Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside regulates microglia polarization and neuroinflammation in Alzheimer's disease through activation of the TREM2/DAP12/SYK signaling pathway.

- Min, J., et al. (2011). Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia. Daegu Gyeongbuk Institute of Science and Technology (DGIST).

- Speciale, A., et al. (2023). Cyanidin-3-O-glucoside as a Nutrigenomic Factor in Type 2 Diabetes and Its Prominent Impact on Health. International Journal of Molecular Sciences, 24(11), 9721.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C22H23O12+ | CID 443651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Luteolinidin and Petunidin 3-O-Glucoside: A Competitive Inhibitor of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biopurify.cn [biopurify.cn]

- 17. pharmatest.com [pharmatest.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Recent advances in understanding the anti-diabetic actions of dietary flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dietary Anthocyanins and Insulin Resistance: When Food Becomes a Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anthocyanins as Antidiabetic Agents—In Vitro and In Silico Approaches of Preventive and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anthocyanins and Type 2 Diabetes: An Update of Human Study and Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Berry Anthocyanins in Rodent and Human Obesity and Diabetes: A Review of the Evidence [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 30. researchgate.net [researchgate.net]

- 31. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 33. preprints.org [preprints.org]

- 34. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

Petunidin 3-Glucoside: A Multifaceted Guardian in Plant Physiology and Stress Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Petunidin 3-Glucoside

This compound is a member of the anthocyanin family, a class of water-soluble pigments responsible for many of the red, purple, and blue colors observed in flowers, fruits, and leaves.[1][2] Beyond its role as a pigment, this compound is a crucial secondary metabolite that plays a significant role in plant physiology and is integral to the plant's ability to respond and adapt to a variety of environmental challenges.[3] This guide provides a comprehensive technical overview of the biosynthesis, physiological functions, and stress-response mechanisms of this compound, offering valuable insights for researchers in plant biology and professionals in drug development exploring natural compounds.

Biochemical Profile of this compound

This compound is a glycosylated form of the anthocyanidin petunidin. The core structure consists of a C6-C3-C6 flavonoid backbone.[4] The attachment of a glucose molecule at the C3 position enhances its stability and water solubility, which is crucial for its transport and storage within the plant cell, primarily in the vacuole.[3][5]

The Biosynthetic Pathway of this compound

The synthesis of this compound is an intricate process that occurs as a branch of the general flavonoid pathway. This pathway is initiated from the amino acid phenylalanine and involves a series of enzymatic reactions.[6]

The key steps leading to the formation of this compound are:

-

General Phenylpropanoid Pathway : Phenylalanine is converted to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[6]

-

Chalcone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[7]

-

Isomerization and Hydroxylation : Chalcone isomerase (CHI) converts naringenin chalcone to the flavanone naringenin. Subsequently, flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H) introduce hydroxyl groups to the B-ring, leading to the formation of dihydrokaempferol, dihydroquercetin, and dihydromyricetin.[6] Dihydromyricetin is the direct precursor for delphinidin-based anthocyanins.

-

Reduction and Oxidation : Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin. Anthocyanidin synthase (ANS) then oxidizes leucodelphinidin to the unstable delphinidin.[8]

-

Glycosylation and Methylation : UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of delphinidin to form delphinidin 3-glucoside.[6] Subsequently, an O-methyltransferase (OMT) can methylate delphinidin 3-glucoside to produce this compound.[6]

Caption: Biosynthetic pathway of this compound.

Role in Plant Physiology: Pigmentation and Reproduction

The most visually apparent role of this compound in plants is its contribution to pigmentation. The accumulation of this anthocyanin in the vacuoles of epidermal cells of flowers and fruits results in a spectrum of colors from red to purple and blue.[1][2] This coloration is critical for attracting pollinators and seed dispersers, thereby ensuring reproductive success.[7] The final color is influenced by several factors, including the vacuolar pH, the presence of co-pigments (other flavonoids and metal ions), and the specific chemical structure of the anthocyanin.[2] For instance, this compound is a key pigment contributing to the purple hues in the leaves of some tea plant varieties and the flowers of Petunia species.[2][9]

This compound in Plant Stress Response

This compound is a key player in the plant's defense arsenal against a range of abiotic and biotic stresses. Its accumulation is often a hallmark of the plant's response to adverse environmental conditions.[3]

Abiotic Stress

Plants synthesize and accumulate this compound in response to various abiotic stresses, including drought, salinity, high light intensity, and UV radiation.[1][7][10]

-

Drought and Salinity Stress: Under drought and high salinity conditions, plants experience osmotic stress and oxidative damage due to the overproduction of reactive oxygen species (ROS).[6][10] this compound, with its potent antioxidant properties, helps to scavenge these harmful ROS, thereby protecting cellular components from damage.[1][11] The accumulation of anthocyanins, including this compound, has been shown to enhance tolerance to both drought and oxidative stress in Arabidopsis thaliana.[10] Studies on rice varieties have also demonstrated that increased levels of cyanidin-3-glucoside, a closely related anthocyanin, correlate with enhanced salinity tolerance.[6][12]

-

High Light and UV Radiation Stress: Excessive light and UV radiation can lead to photo-oxidative damage. This compound, by accumulating in the epidermal layers of leaves, can act as a sunscreen, filtering out harmful UV radiation and attenuating the intensity of visible light reaching the photosynthetic machinery in the mesophyll cells.[7][13] This photoprotective role helps to prevent photoinhibition and damage to the photosynthetic apparatus.[13] Research on wild tomato species has shown that the expression of genes involved in anthocyanin biosynthesis is upregulated under high light and UV-B radiation, leading to increased anthocyanin content.[7][14]

Signaling Pathways in Abiotic Stress Response

The accumulation of this compound under abiotic stress is a highly regulated process involving complex signaling cascades. The plant hormone abscisic acid (ABA) plays a central role in this regulation.[5][15]

Stress perception (e.g., osmotic stress from drought or salinity) triggers an increase in ABA levels.[5] ABA then initiates a signaling cascade that leads to the activation of key transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[1][15] These transcription factors form a complex (the MBW complex) that binds to the promoter regions of the structural genes in the anthocyanin biosynthetic pathway, such as CHS, DFR, and ANS, leading to their upregulation and the subsequent synthesis and accumulation of this compound.[15]

Caption: Signaling pathway of this compound in abiotic stress.

Biotic Stress

While the role of this compound in biotic stress is less characterized, some studies suggest its involvement in plant defense against pathogens. The accumulation of anthocyanins at the site of infection may contribute to the defense response through their antimicrobial properties or by strengthening cell walls, thus creating a physical barrier against pathogen invasion.[16] Further research is needed to fully elucidate the specific role of this compound in plant-pathogen interactions.

Quantitative Data on Anthocyanin Accumulation Under Stress

The following table summarizes representative data on the accumulation of anthocyanins, including this compound, under various stress conditions in different plant species.

| Plant Species | Stress Condition | Anthocyanin Measured | Fold Increase (approx.) | Reference |

| Arabidopsis thaliana | Drought | Total Anthocyanins | 2-5 | [10] |

| Thai Rice Varieties | Salinity (60 mM NaCl) | Cyanidin-3-glucoside | 1.5-2.5 | [6][12] |

| Wild Tomato | UV-B Radiation | Delphinidin, Petunidin, Malvidin | 2-4 | [14] |

| Dark-Purple Tea | UV-A Radiation | Total Anthocyanins | ~1.7 | [17] |

Experimental Protocols

Extraction of this compound from Plant Tissues

Objective: To extract anthocyanins, including this compound, from plant material for subsequent quantification and analysis.

Materials:

-

Fresh or freeze-dried plant tissue (leaves, flowers, fruits)

-

Acidified methanol (1% HCl, v/v) or acidified ethanol

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge and centrifuge tubes

-

Spectrophotometer or HPLC system

Procedure:

-

Weigh a known amount of fresh or freeze-dried plant tissue (e.g., 100 mg).

-

Immediately freeze the tissue in liquid nitrogen to halt enzymatic degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

Add a specific volume of acidified methanol (e.g., 1 mL) to the powdered tissue and continue to homogenize.

-

Incubate the mixture in the dark at 4°C for at least 24 hours to allow for complete extraction.

-

Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the anthocyanin extract.

-

The extract can be used for immediate analysis or stored at -20°C in the dark.

Quantification of this compound

Objective: To determine the concentration of this compound in the plant extract.

A. Spectrophotometric Quantification (Total Anthocyanins):

This method provides an estimation of the total anthocyanin content.

Procedure:

-